molecular formula C12H15ClFNS B13620243 [1-(1-Benzothiophen-5-yl)-3-fluoropropan-2-yl](methyl)aminehydrochloride

[1-(1-Benzothiophen-5-yl)-3-fluoropropan-2-yl](methyl)aminehydrochloride

Cat. No.: B13620243
M. Wt: 259.77 g/mol
InChI Key: UOGHXMQOKUYXER-UHFFFAOYSA-N
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Description

1-(1-Benzothiophen-5-yl)-3-fluoropropan-2-ylaminehydrochloride: is a chemical compound that belongs to the class of benzothiophene derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of 1-(1-Benzothiophen-5-yl)-3-fluoropropan-2-ylaminehydrochloride typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Benzothiophene Ring: This can be achieved through cyclization reactions involving thiophenol and suitable alkynes or alkenes.

    Introduction of the Fluoropropyl Group: This step involves the addition of a fluoropropyl group to the benzothiophene ring, which can be done using fluorinating agents under controlled conditions.

    Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the fluoropropyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Methylamine, other nucleophiles, under reflux conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzothiophene ring.

    Reduction: Reduced derivatives of the fluoropropyl group.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

Chemistry

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a precursor in organic synthesis.

Biology

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Used in the study of enzyme interactions and inhibition.

Medicine

  • Explored as a potential drug candidate for various therapeutic applications.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry

  • Used in the development of specialty chemicals and materials.
  • Investigated for its potential use in the production of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1-Benzothiophen-5-yl)-3-fluoropropan-2-ylaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene ring may interact with hydrophobic pockets in the target protein, while the fluoropropyl group can form hydrogen bonds or electrostatic interactions. These interactions can lead to inhibition or activation of the target, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Comparison

  • Structural Differences : The presence of different substituents on the benzothiophene ring or the propyl chain can significantly alter the compound’s properties.
  • Biological Activity : Variations in the substituents can lead to differences in biological activity, such as potency and selectivity towards specific targets.
  • Chemical Reactivity : The reactivity of the compound can be influenced by the nature and position of the substituents, affecting its suitability for various applications.

Properties

Molecular Formula

C12H15ClFNS

Molecular Weight

259.77 g/mol

IUPAC Name

1-(1-benzothiophen-5-yl)-3-fluoro-N-methylpropan-2-amine;hydrochloride

InChI

InChI=1S/C12H14FNS.ClH/c1-14-11(8-13)7-9-2-3-12-10(6-9)4-5-15-12;/h2-6,11,14H,7-8H2,1H3;1H

InChI Key

UOGHXMQOKUYXER-UHFFFAOYSA-N

Canonical SMILES

CNC(CC1=CC2=C(C=C1)SC=C2)CF.Cl

Origin of Product

United States

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